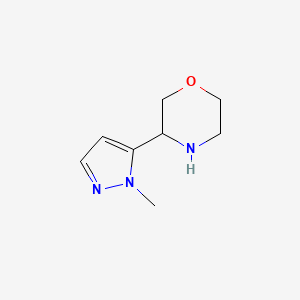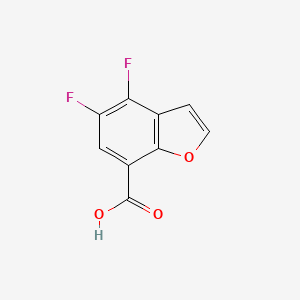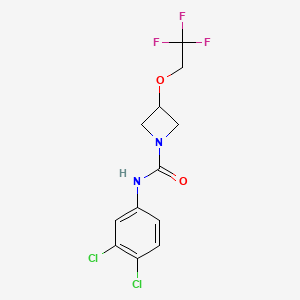
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H11Cl2F3N2O2 and its molecular weight is 343.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Azetidine Derivatives as Antimicrobial Agents
- Azetidine derivatives, such as those synthesized from phenothiazine, have shown promise as antimicrobial agents. These compounds have been evaluated for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities against various microorganisms. This suggests potential for azetidine derivatives in developing new antimicrobial therapeutics (Ritu Sharma, Pushkal Samadhiya, S. Srivastava, & S. Srivastava, 2012).
Synthesis and Biological Evaluation of Azetidinones
- Research into azetidinone derivatives, such as those derived from isonicotinyl hydrazine, has highlighted their potential as antidepressant and nootropic agents. These compounds have been synthesized and tested for their pharmacological activities, with certain derivatives showing high antidepressant activity. This indicates the versatility of azetidinone scaffolds for central nervous system (CNS) applications (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).
Antipathogenic Activity of Azetidine Derivatives
- Azetidine compounds have also been explored for their antipathogenic activities, especially in combating biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The structural modifications on azetidine derivatives, including the presence of halogen atoms, significantly influence their antibiofilm properties, presenting a path for developing novel anti-microbial agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Azetidine-Based Inhibitors
- In another domain, azetidine derivatives have been investigated as inhibitors for specific enzymes, demonstrating the chemical versatility and potential therapeutic applications of this class of compounds. For example, functionalized N-aryl-3,3-dihalogenoazetidin-2-ones have shown inhibitory activity against human leukocyte elastase, indicating their potential in developing treatments for conditions involving elastase activity (C. Doucet, I. Vergely, M. Reboud-Ravaux, et al., 1997).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O2/c13-9-2-1-7(3-10(9)14)18-11(20)19-4-8(5-19)21-6-12(15,16)17/h1-3,8H,4-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQUSJIWWTZKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

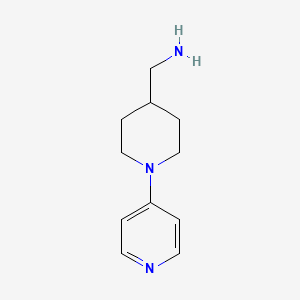
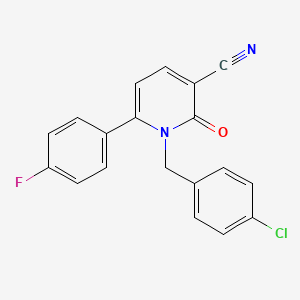
![N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide](/img/structure/B2611973.png)
![1-[(Ethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B2611974.png)
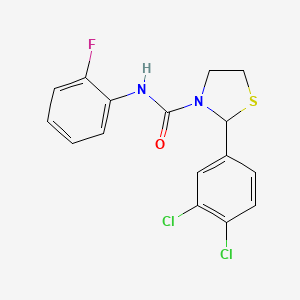
![Furan-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611978.png)
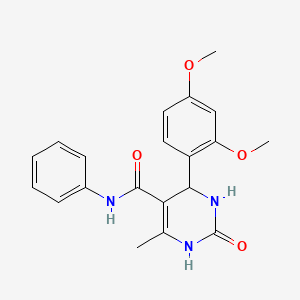
![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)
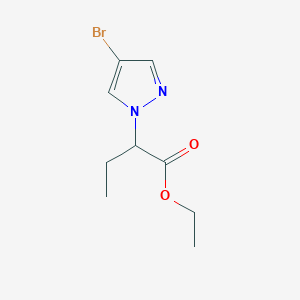
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)

